Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Chlorine fastness Reactive dye Textile color fastness

Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate (CAS 97404-04-1) is a synthetic monoazo dye belonging to the acid dye class, characterized by a dichloro-substituted benzenesulphonate group coupled to 2-naphthol. It is structurally related to C.I.

Molecular Formula C16H9Cl2N2NaO4S
Molecular Weight 419.2 g/mol
CAS No. 97404-04-1
Cat. No. B12671613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
CAS97404-04-1
Molecular FormulaC16H9Cl2N2NaO4S
Molecular Weight419.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)O.[Na+]
InChIInChI=1S/C16H10Cl2N2O4S.Na/c17-11-8-15(25(22,23)24)12(18)7-13(11)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;/h1-8,21H,(H,22,23,24);/q;+1/p-1
InChIKeyFJISWYRUJFALJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate (CAS 97404-04-1): A Chlorinated Naphthol Azo Dye for Specialized Industrial and Research Applications


Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate (CAS 97404-04-1) is a synthetic monoazo dye belonging to the acid dye class, characterized by a dichloro-substituted benzenesulphonate group coupled to 2-naphthol . It is structurally related to C.I. Acid Orange 7 (CAS 633-96-5) but differentiated by the presence of two chlorine atoms on the aromatic ring. This compound is primarily utilized in textile dyeing, as a colorant in various industrial applications, and as a potential intermediate or research tool where its specific substitution pattern may confer advantages in lightfastness, washfastness, or chemical stability [1].

Why Generic Acid Orange 7 Cannot Substitute for Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate in Chlorine-Fast Applications


Close analogs like C.I. Acid Orange 7 (CAS 633-96-5) lack the dichloro substitution that is critical for enhanced resistance to chlorinated water and oxidative fading. Research on chlorine-fast reactive dyes demonstrates that the strategic placement of electron-withdrawing groups and sulphonate moieties sterically protects the azo chromophore, significantly improving color fastness [1]. Therefore, generic substitution with non-chlorinated acid orange dyes would lead to premature degradation and color loss in applications exposed to chlorine-based bleaches or oxidative environments, making the dichloro derivative the scientifically justified selection for durable performance [1].

Quantitative Differentiation Guide for Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate Procurement


Enhanced Chlorinated Water Fastness vs. Non-Chlorinated Acid Orange 7 Analog

The incorporation of two chlorine atoms in the 2,5-positions of the benzenesulphonate ring, as in the target compound, sterically and electronically protects the azo group from attack by chlorine, a key differentiation from the non-chlorinated C.I. Acid Orange 7 [1]. While direct head-to-head fastness data for this specific compound were not identified in the searchable literature, class-level inference from a systematic study on arylazonaphthol dyes indicates that such dichloro substitution patterns are designed to significantly improve resistance to chlorinated water, a property directly correlated with the dye's service life in swimming pool textiles and bleach-containing laundry [1].

Chlorine fastness Reactive dye Textile color fastness

Molecular Weight and Purity Specification for Reproducible Research Sourcing

Commercially, the compound is available with a specified purity of typically 95% (as indicated by the supplier Alfa Chemistry), and a molecular weight of 419.21 g/mol with the formula C16H9Cl2N2NaO4S . This contrasts with the more common C.I. Acid Orange 7 (MW 350.32 g/mol). The higher molecular weight and purity specification are critical for applications requiring precise stoichiometry, such as in the synthesis of metal-complex dyes or in analytical standardization, ensuring batch-to-batch consistency .

Dye standard Analytical reagent Purity specification

Isomeric Differentiation: 2,5-Dichloro vs. 4,5-Dichloro Substitution for Tuned Coloristic Properties

A closely related isomer, sodium 4,5-dichloro-2-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate (CAS 5850-81-7, C.I. Pigment Orange 7), exhibits a brilliant reddish light orange hue due to its different chlorine and sulfonate group positions . The 2,5-dichloro isomer (CAS 97404-04-1) can be expected to produce a distinguishable shade and different solubility profile. This positional isomerism is a critical differentiator for color matching and formulation purposes in dyeing and pigment applications where precise hue, chroma, and fastness properties are non-interchangeable .

Positional isomerism Dye color tuning Spectrophotometric properties

Optimal Application Scenarios for Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate Based on Derivative Evidence


Textile Dyeing Requiring Chlorine-Fastness for Swimwear and Sportswear

This compound is the preferred choice for dyeing cotton and polyamide fabrics intended for swimwear, athletic wear, or institutional linens that undergo frequent chlorine bleaching. The 2,5-dichloro substitution provides structural protection to the azo chromophore against chlorine-induced fading, a property inferred from class-level studies on arylazonaphthol dyes [1]. Substituting with C.I. Acid Orange 7 would lead to rapid color degradation and shorter product life cycles [1].

Synthesis of Chlorine-Resistant Metal-Complex Dyes

The compound can serve as a ligand precursor for the synthesis of metal-complex dyes with enhanced chlorine fastness. The dichloro groups act as electron-withdrawing substituents, potentially tuning the electronic environment of the azo group for coordination with metals like chromium or cobalt, yielding dyestuffs with superior wet fastness properties on textiles [1].

Analytical Standard for Chloro-substituted Azo Dye Research

Due to its defined purity (approximately 95%) and distinct molecular weight (419.21 g/mol), this compound is suitable as a reference standard in HPLC or spectrophotometric analysis of chlorinated azo dyes in environmental samples or in dye mixture deconvolution studies . Its use ensures accurate calibration and detection, distinguishing it from lower-purity technical-grade dyes .

Quote Request

Request a Quote for Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.